10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
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Overview
Description
10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the thia and diaza groups: These functional groups are incorporated using specific reagents under controlled conditions.
Final modifications: The 2,2-dimethylpropyl group is introduced in the last step to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification techniques: Utilizing advanced purification methods such as chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the diaza and thia positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting or modulating their activity.
Interact with cellular receptors: Affecting signal transduction pathways.
Disrupt cellular processes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid
- 7,11-dithia-9-azatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
- 7,11-dioxa-9-azatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
Uniqueness
10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
10-(2,2-dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)7-10-15-12(17)11-8-5-4-6-9(8)18-13(11)16-10/h4-7H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNBBCACDKGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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